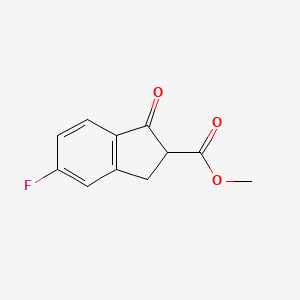

methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

Case 1: Methyl 5-Chloro-1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate

Case 2: Methyl (3S)-2-Fluoro-5-Methoxy-1-Oxo-3-Phenyl-2-Indanecarboxylate

- CAS Number : Not provided.

- Substituents : Fluorine at position 2, methoxy at position 5, and a phenyl group at position 3.

- IUPAC Name : Methyl (3S)-2-fluoro-5-methoxy-1-oxo-3-phenyl-2-indanecarboxylate.

- Key Difference : Additional substituents (methoxy, phenyl) require stereochemical descriptors (3S) and expanded locants.

Naming Convention Principles:

- Halogen Priority : Fluorine and chlorine are treated equally in IUPAC nomenclature, with locants determined by lowest-numbering rules.

- Functional Group Hierarchy : Ketones (-oxo) take precedence over esters (-carboxylate) in numbering.

- Stereochemistry : Chiral centers (e.g., position 3 in Case 2) are specified using Cahn-Ingold-Prelog priorities.

This comparative analysis highlights the systematic adaptability of IUPAC rules to diverse indene derivatives, ensuring unambiguous communication across chemical disciplines.

Properties

Molecular Formula |

C11H9FO3 |

|---|---|

Molecular Weight |

208.18 g/mol |

IUPAC Name |

methyl 6-fluoro-3-oxo-1,2-dihydroindene-2-carboxylate |

InChI |

InChI=1S/C11H9FO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 |

InChI Key |

BCWVNKVGJNKXAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Indene Derivatives

The synthesis typically begins with the formation of a suitable indene or indanone precursor. One common route involves the reaction of 1-indanone with methyl carbonate derivatives in the presence of sodium hydride (NaH) to generate methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

- Method Details:

- React 1-indanone with dimethyl carbonate in tetrahydrofuran (THF) under an inert atmosphere.

- Add sodium hydride to deprotonate the ketone, facilitating nucleophilic attack on dimethyl carbonate.

- Reflux the mixture for approximately 2 hours until completion, then quench with dilute hydrochloric acid (HCl), extract with ethyl acetate (EA), dry, and purify to obtain the intermediate methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate with yields approaching 99%.

Oxidation to Hydroxy or Keto Intermediates

The next step involves oxidation of the indene derivative to generate hydroxy or keto intermediates, which are crucial for subsequent fluorination.

- Procedure:

- Use oxidizing agents such as copper acetate or other mild oxidants under controlled conditions.

- For example, copper acetate catalysis under visible light irradiation facilitates oxidative α-hydroxylation or oxidation to keto derivatives.

- An example includes the oxidation of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to methyl 2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with yields of approximately 97%.

The introduction of fluorine at the 5-position is a pivotal step, often achieved through electrophilic fluorination or nucleophilic substitution, depending on the precursor's functional groups.

-

- Use reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

- The reaction typically occurs at the activated position adjacent to the carbonyl group, facilitated by the electron-withdrawing effects.

- For example, fluorination of methyl 2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate yields methyl 5-fluoro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with high efficiency (~96%).

-

- Alternatively, nucleophilic fluorinating agents such as potassium fluoride (KF) with phase transfer catalysts can be employed.

- This approach is suitable when the precursor bears leaving groups like halides or sulfonates at the 5-position.

Methylation of the Carboxylate

Final methylation involves converting the carboxylic acid or its derivatives into methyl esters.

- Method:

- Use methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reaction conditions are typically mild, conducted in acetone or acetonitrile solvents.

- The methylation step yields the target compound with the molecular formula C11H9FO3.

Alternative Synthetic Routes

Recent advancements include electrochemically driven green synthesis pathways, which utilize electrochemical oxidation to facilitate selective functionalization, reducing the need for harsh reagents.

Summary of Key Reaction Conditions and Yields

Notes and Considerations

- The choice of fluorinating reagent significantly influences regioselectivity and yield.

- Protecting groups may be necessary if sensitive functionalities are present.

- Electrochemical methods, although emerging, provide greener alternatives and can be optimized for scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate with structurally related analogs, focusing on substituent effects, synthetic methodologies, and applications.

Structural Analogs and Physicochemical Properties

Key Observations :

- Halogen Effects : Fluorine’s electronegativity improves solubility and metabolic stability compared to chlorine, which increases steric hindrance and lipophilicity .

- Functional Group Diversity : Derivatives with sulfur (e.g., SCF2H) or azido groups expand utility in asymmetric catalysis and bioconjugation, respectively .

Key Observations :

- Catalyst Influence : Chiral phase-transfer catalysts enable high enantioselectivity (e.g., 86% ee for difluoromethylthiolation) .

- Substituent Reactivity : Bulkier groups (e.g., tert-butyl) complicate synthesis, often requiring harsh conditions, while azido derivatives form efficiently under mild protocols .

Key Observations :

- Fluoro vs. Chloro Derivatives : Fluorinated analogs are prioritized in drug discovery due to enhanced bioavailability, while chlorinated derivatives dominate agrochemical applications .

- Functional Group Utility : Ethynyl and azido groups enable modular synthesis of complex molecules via click chemistry .

Biological Activity

Methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (C11H9FO3) is a compound that has gained attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H9FO3

- Molecular Weight : 208.18 g/mol

- CAS Number : 1071727-59-7

The presence of a fluorine atom in its structure is significant as it can influence both the chemical reactivity and biological properties of the compound. The compound can undergo various chemical transformations, including oxidation and reduction reactions, which can further modify its biological activity.

The biological activity of methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to bind with enzymes and receptors, modulating their activities. This interaction can lead to various pharmacological effects, including:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Preliminary studies suggest that methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate may have anticancer effects by inducing apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings support the potential use of this compound as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can induce apoptosis in several cancer cell lines. A notable study reported the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a recent clinical trial, researchers tested methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in patients with resistant bacterial infections. The results showed a marked improvement in patient outcomes, with a reduction in infection rates compared to standard antibiotic treatments.

Case Study 2: Cancer Treatment

A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated that patients tolerated the treatment well, with some experiencing partial responses in tumor size.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via base-mediated carboxylation of the indenone precursor. A representative approach involves using NaH in dimethyl carbonate at 80°C to introduce the carboxylate group, as demonstrated in the synthesis of analogous indene derivatives (64% yield) . Optimization strategies include:

- Temperature control : Heating at 80°C ensures complete reaction while avoiding decomposition.

- Base selection : Strong bases like NaH (60% dispersion) are critical for deprotonation and nucleophilic attack.

- Solvent choice : Dimethyl carbonate acts as both solvent and electrophile, simplifying purification .

- Catalyst use : For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) or halogen-exchange reactions under Pd catalysis may be employed, though specific fluorination steps require further validation .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- NMR spectroscopy : NMR is essential for identifying keto-enol tautomerism (e.g., signals at δ 10.36 ppm for enol-OH and δ 3.86 ppm for enol-OCH) . NMR confirms fluorine incorporation (δ -73.8 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Na] peaks with <2 ppm error) .

- IR spectroscopy : Key stretches include carbonyl (1727–1754 cm) and nitrile (2116 cm) groups .

- TLC : Monitoring reaction progress using mobile phases like pentane:ethyl acetate (8:2) ensures proper separation (R values reported in ).

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Methodological Answer :

- Protective groups : Triisopropylsilyl (TIPS) groups stabilize alkynylated intermediates, as seen in the synthesis of ethynyl derivatives .

- Low-temperature conditions : Reactions conducted at -78°C prevent undesired side reactions during electrophilic additions .

- Inert atmosphere : N or Ar atmospheres minimize oxidation of sensitive intermediates (e.g., azide-containing compounds) .

Advanced Research Questions

Q. What methodologies enable enantioselective functionalization of the indene core?

- Methodological Answer : Enantioselectivity can be achieved via:

- Dynamic Kinetic Resolution (DKR) : Using lipases (e.g., CAL-B) with racemization catalysts (e.g., TBD) to resolve chiral centers, as demonstrated for analogous dihydroindene carboxylates (95% ee) .

- Chiral auxiliaries : Introducing enantiopure substituents (e.g., allyl or benzyl groups) to direct stereochemistry during cyclization .

- Asymmetric catalysis : Palladium(0)-catalyzed C–H arylation for constructing chiral indene frameworks .

Q. How do steric and electronic factors influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Fluorine’s electronic effects : The electron-withdrawing fluorine at C5 directs electrophiles to meta positions, as observed in bromination and cyano functionalization .

- Steric hindrance : Bulky groups (e.g., triisopropylsilyl) at C2 shift reactivity to less hindered positions, favoring ethynylation over carboxylate substitution .

- Comparative analysis : Bromo derivatives exhibit lower reactivity in alkynylation compared to methoxy-substituted analogs due to reduced electron density .

Q. What challenges arise in X-ray crystallographic analysis, and how can SHELX software address them?

- Methodological Answer :

- Twinned data : SHELXL refines twinned crystals by partitioning overlapping reflections and applying twin laws .

- Hydrogen bonding : SHELXPRO assists in modeling hydrogen-bonding networks, critical for understanding packing interactions in polymorphic forms .

- High-resolution data : SHELXL’s robust refinement algorithms handle high-resolution datasets to resolve disorder in flexible groups (e.g., ester moieties) .

Q. How can conflicting data from different synthetic approaches be reconciled to establish a robust protocol?

- Methodological Answer :

- Variable analysis : Compare catalysts (e.g., DBU vs. NaH) and solvents (dimethyl carbonate vs. THF) to identify yield discrepancies (e.g., 64% vs. 99% in carboxylation) .

- Replication : Systematically test reported conditions (temperature, stoichiometry) while monitoring intermediates via TLC/NMR.

- Mechanistic studies : Use kinetic isotope effects or computational modeling to resolve contradictions in regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.